![molecular formula C17H23NO4S B2403482 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 1448050-34-7](/img/structure/B2403482.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

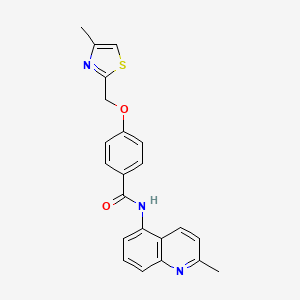

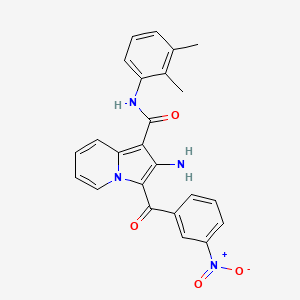

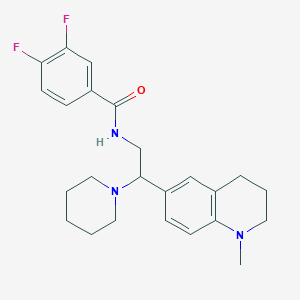

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide, also known as BDP-9066, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various diseases. The drug has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.

Applications De Recherche Scientifique

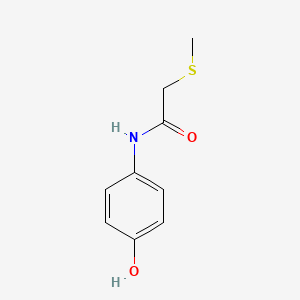

Silylation of N-(2-hydroxyphenyl)acetamide : This study demonstrates the formation of silaheterocyclic benzoxazasiloles through the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes. These compounds, which exist in equilibrium with cyclic benzodioxazasilepines, underline the potential of related acetamides in synthesizing heterocyclic compounds with potential applications in material science and pharmacology (Lazareva et al., 2017).

Advanced Oxidation Chemistry of Paracetamol : The study investigates the UV/H2O2-induced hydroxylation/degradation pathways of paracetamol, a common acetamide, highlighting the complex chemistry involved in the environmental degradation of acetamide pharmaceuticals. This research could inform studies on the environmental impact and degradation pathways of similar acetamide derivatives (Vogna et al., 2002).

Antimicrobial Activity of Benzothiazole Nucleus : A study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus underlines the potential of incorporating benzothiazole moieties for antimicrobial applications. This suggests that compounds with benzothiazole or similar heterocyclic groups may possess valuable biological activities (Rezki, 2016).

Microwave Assisted Synthesis of Novel Antibacterial Agents : This research demonstrates the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives with potent antibacterial properties. It showcases the potential of acetamide derivatives in developing new antibacterial agents, suggesting similar applications for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide (Borad et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to interact with neurotransmitter transporters in the central nervous system .

Mode of Action

It’s worth noting that similar compounds have been shown to increase the concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine by acting on their respective transporters .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may influence the dopaminergic, serotonergic, and noradrenergic pathways .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to increased concentrations of certain neurotransmitters in the central nervous system .

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-17(20,12-6-7-14-15(8-12)22-11-21-14)10-18-16(19)9-23-13-4-2-3-5-13/h6-8,13,20H,2-5,9-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGPWPTUTOMNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSC1CCCC1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)

![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)

![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)

![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)